molecular formula C12H13N3OS B11543164 5-Methyl-1,3-thiazolidine-2,4-dione 2-[(1-phenylethylidene)hydrazone]

5-Methyl-1,3-thiazolidine-2,4-dione 2-[(1-phenylethylidene)hydrazone]

Cat. No.: B11543164
M. Wt: 247.32 g/mol
InChI Key: ICTXUBSUUAHQNV-RIYZIHGNSA-N
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Description

(2E)-5-METHYL-2-[(2E)-2-(1-PHENYLETHYLIDENE)HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE is a synthetic organic compound belonging to the thiazolidinone class. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a thiazolidinone ring with a phenylethylidene hydrazone moiety, contributes to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-5-METHYL-2-[(2E)-2-(1-PHENYLETHYLIDENE)HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 2-(1-phenylethylidene)hydrazinecarbothioamide with 2-bromo-3-methylbut-2-enal. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like ethanol. The reaction mixture is heated under reflux conditions for several hours to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems could be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazone moiety to hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the thiazolidinone ring, where nucleophiles like amines or thiols replace the leaving groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide, and elevated temperatures.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Thiazolidinone derivatives with substituted nucleophiles.

Scientific Research Applications

(2E)-5-METHYL-2-[(2E)-2-(1-PHENYLETHYLIDENE)HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE has been studied for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its antimicrobial and antifungal activities, showing potential as a therapeutic agent against bacterial and fungal infections.

    Medicine: Explored for its anticancer properties, with studies indicating its ability to inhibit the growth of cancer cells and induce apoptosis.

Mechanism of Action

The mechanism of action of (2E)-5-METHYL-2-[(2E)-2-(1-PHENYLETHYLIDENE)HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE involves its interaction with various molecular targets and pathways:

    Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and interferes with essential enzymes, leading to bacterial cell death.

    Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria. It also inhibits cell proliferation by interfering with cell cycle progression.

Comparison with Similar Compounds

    Thiazolidin-4-one: A parent compound with similar structural features but lacking the phenylethylidene hydrazone moiety.

    2-Phenylhydrazinylidene-thiazolidin-4-one: A related compound with a phenyl group instead of the phenylethylidene group.

Uniqueness:

  • The presence of the phenylethylidene hydrazone moiety in (2E)-5-METHYL-2-[(2E)-2-(1-PHENYLETHYLIDENE)HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE enhances its biological activity and specificity compared to similar compounds. This unique structural feature contributes to its potential as a therapeutic agent with diverse applications in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C12H13N3OS

Molecular Weight

247.32 g/mol

IUPAC Name

(2E)-5-methyl-2-[(E)-1-phenylethylidenehydrazinylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C12H13N3OS/c1-8(10-6-4-3-5-7-10)14-15-12-13-11(16)9(2)17-12/h3-7,9H,1-2H3,(H,13,15,16)/b14-8+

InChI Key

ICTXUBSUUAHQNV-RIYZIHGNSA-N

Isomeric SMILES

CC1C(=O)N/C(=N\N=C(/C)\C2=CC=CC=C2)/S1

Canonical SMILES

CC1C(=O)NC(=NN=C(C)C2=CC=CC=C2)S1

Origin of Product

United States

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